molecular formula C10H15N3O2S B8794852 8-(3-Methyl-[1,2,4]thiadiazol-5-yl)-1,4-dioxa-8-aza-spiro[4.5]decane

8-(3-Methyl-[1,2,4]thiadiazol-5-yl)-1,4-dioxa-8-aza-spiro[4.5]decane

Cat. No. B8794852
M. Wt: 241.31 g/mol
InChI Key: NFUBTDYRIFPOHM-UHFFFAOYSA-N
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Patent
US08486967B2

Procedure details

To a solution of 8-(3-methyl-[1,2,4]thiadiazol-5-yl)-1,4-dioxa-8-aza-spiro[4.5]decane (1.75 g, 7 mmol) in acetone (15 mL) was added 2 N aqueous HCl solution (50 mL) and stirred at 50° C. for 3 hours. The reaction mixture was cooled to 0° C. and saturated aqueous NaHCO3 solution was added dropwise until pH 7. The aqueous phase was extracted three times with dichloromethane, the combined organic phases were dried over sodium sulfate and the solvent was evaporated to give the title compound as a light brown solid (1.29 g, 90%).
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:6]=[C:5]([N:7]2[CH2:16][CH2:15][C:10]3(OCC[O:11]3)[CH2:9][CH2:8]2)[S:4][N:3]=1.Cl.C([O-])(O)=O.[Na+]>CC(C)=O>[CH3:1][C:2]1[N:6]=[C:5]([N:7]2[CH2:8][CH2:9][C:10](=[O:11])[CH2:15][CH2:16]2)[S:4][N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.75 g
Type
reactant
Smiles
CC1=NSC(=N1)N1CCC2(OCCO2)CC1
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Name
Quantity
15 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred at 50° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted three times with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1=NSC(=N1)N1CCC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.29 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 93.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.